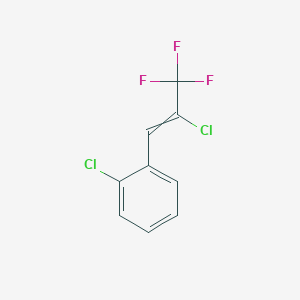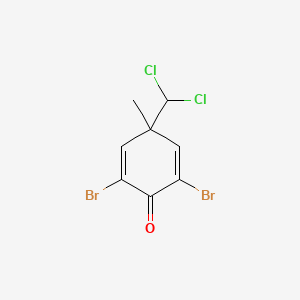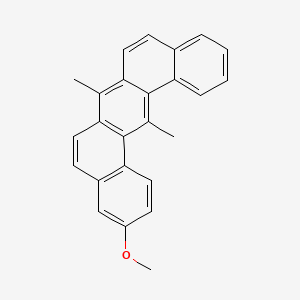
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is part of a larger class of PAHs known for their presence in the environment as pollutants resulting from incomplete combustion of organic matter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- are not well-documented. general methods for producing PAHs involve high-temperature processes such as pyrolysis or catalytic cracking of hydrocarbons. These methods can yield a mixture of PAHs, which are then separated and purified using techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity and mutagenicity.
Medicine: Studies on the interactions of this compound with biological molecules can provide insights into its potential health effects and mechanisms of toxicity.
Industry: It is used in the development of materials and processes that require PAHs, such as in the production of dyes and pigments.
Mécanisme D'action
The mechanism by which Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- exerts its effects involves its interaction with cellular components. PAHs, including this compound, are metabolically activated to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of PAHs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenz(a,h)anthracene
- Dibenz(a,c)anthracene
- Benzo(a)pyrene
Uniqueness
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is unique due to its specific structural modifications, such as the presence of methoxy and methyl groups. These modifications can influence its chemical reactivity, biological activity, and environmental behavior compared to other PAHs.
Propriétés
Numéro CAS |
114326-29-3 |
|---|---|
Formule moléculaire |
C25H20O |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
7-methoxy-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H20O/c1-15-20-11-8-17-6-4-5-7-22(17)24(20)16(2)25-21(15)12-9-18-14-19(26-3)10-13-23(18)25/h4-14H,1-3H3 |
Clé InChI |
GPYFWVHTZUBMFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


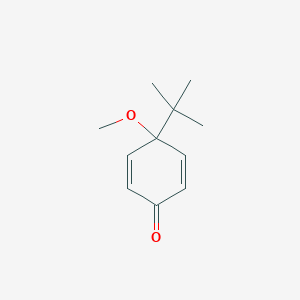
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)

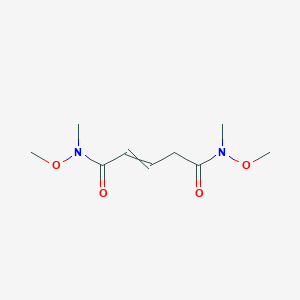

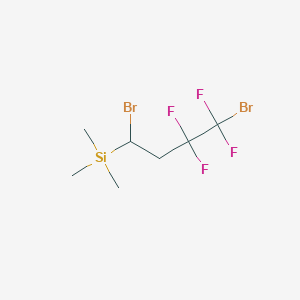


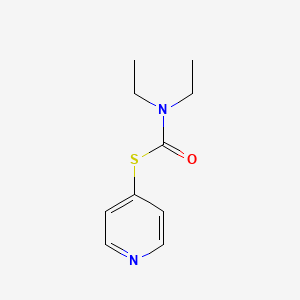
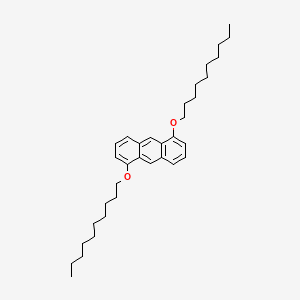
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
